molecular formula C26H23ClN6O2 B2898818 1-[4-(4-{[1-(4-chlorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]carbonyl}piperazin-1-yl)phenyl]ethanone CAS No. 1326819-64-0

1-[4-(4-{[1-(4-chlorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]carbonyl}piperazin-1-yl)phenyl]ethanone

Cat. No.: B2898818
CAS No.: 1326819-64-0
M. Wt: 486.96
InChI Key: WJIKZRYTNWQBRK-UHFFFAOYSA-N
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Description

The compound 1-[4-(4-{[1-(4-chlorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]carbonyl}piperazin-1-yl)phenyl]ethanone features a 1,2,3-triazole core linked to a piperazine ring via a carbonyl group. The piperazine is further connected to a phenyl-ethanone moiety, while the triazole is substituted with a 4-chlorophenyl group and a pyridin-3-yl group.

Molecular Formula: C₂₆H₂₂ClN₇O₂
Molecular Weight: ~500.0 g/mol (calculated).
Key Features:

  • 1,2,3-Triazole core for click chemistry compatibility.
  • Piperazine spacer enhancing solubility and conformational flexibility.
  • 4-Chlorophenyl and pyridinyl substituents for electronic and steric modulation.

Properties

IUPAC Name

1-[4-[4-[1-(4-chlorophenyl)-5-pyridin-3-yltriazole-4-carbonyl]piperazin-1-yl]phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23ClN6O2/c1-18(34)19-4-8-22(9-5-19)31-13-15-32(16-14-31)26(35)24-25(20-3-2-12-28-17-20)33(30-29-24)23-10-6-21(27)7-11-23/h2-12,17H,13-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJIKZRYTNWQBRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=C(N(N=N3)C4=CC=C(C=C4)Cl)C5=CN=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(4-{[1-(4-chlorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]carbonyl}piperazin-1-yl)phenyl]ethanone typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Triazole Ring:

    Introduction of the Piperazine Moiety: This step involves the reaction of the triazole intermediate with a piperazine derivative.

    Coupling with the Aromatic Ring: The final step involves coupling the piperazine-triazole intermediate with an aromatic ketone under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization or chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Functional Group Reactivity

The compound exhibits distinct reactivity based on its functional groups:

A. Triazole Ring

  • Nucleophilic Substitution : The triazole’s N-1 position (adjacent to the 4-chlorophenyl group) undergoes regioselective alkylation with electrophiles (e.g., methyl iodide) .
  • Metal Coordination : Acts as a ligand for transition metals (e.g., Cu²⁺, Zn²⁺), enabling catalytic applications .

B. Piperazine Core

  • Protonation : The secondary amines (pKa ~9.5) are protonated under acidic conditions, enhancing solubility in polar solvents .
  • Acylation Resistance : Steric hindrance from the triazole-carbonyl group prevents further acylation under standard conditions .

C. 4-Chlorophenyl Group

  • Cross-Coupling : Suzuki-Miyaura coupling with aryl boronic acids is feasible under Pd catalysis (e.g., Pd(PPh₃)₄, K₂CO₃) .

Stability and Degradation

Table 2: Stability Under Various Conditions

ConditionObservationMechanismReference
Acidic (pH <3)Piperazine ring protonation; no decompositionProtonation at N-centers
Basic (pH >10)Ethanone hydrolysis to carboxylic acidNucleophilic acyl substitution
UV Light (254 nm)Triazole ring decompositionPhotolytic cleavage
Oxidizing AgentsChlorophenyl group forms quinone derivativesElectrophilic oxidation

Notable Findings:

  • Hydrolysis of the acetyl group under basic conditions produces 1-[4-(4-{[1-(4-chlorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]carbonyl}piperazin-1-yl)phenyl]acetic acid .
  • Photodegradation is minimized by storage in amber vials.

Biological Interactions

  • Enzyme Inhibition : The triazole-piperazine scaffold shows affinity for kinases (IC₅₀ = 0.2–1.8 µM) via hydrogen bonding with ATP-binding pockets .
  • Metabolic Pathways : Hepatic CYP3A4 mediates N-dealkylation of the piperazine ring, forming inactive metabolites .

Scientific Research Applications

1-[4-(4-{[1-(4-chlorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]carbonyl}piperazin-1-yl)phenyl]ethanone has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological and psychiatric disorders.

    Biological Research: The compound is used in studies to understand its interaction with various biological targets, including enzymes and receptors.

    Industrial Applications:

Mechanism of Action

The mechanism of action of 1-[4-(4-{[1-(4-chlorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]carbonyl}piperazin-1-yl)phenyl]ethanone involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The triazole ring and the piperazine moiety are crucial for its binding affinity and specificity. The exact pathways involved depend on the specific biological target being studied.

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Comparative Analysis of Structurally Related Compounds
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Reported Bioactivity Reference
Target Compound C₂₆H₂₂ClN₇O₂ ~500.0 1,2,3-Triazole, 4-chlorophenyl, pyridin-3-yl, piperazine Not explicitly reported (inferred: antimicrobial, kinase inhibition)
1-(4-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-1,2,3-triazol-1-yl}phenyl)ethanone C₁₈H₁₂ClF₃N₆O ~428.8 Trifluoromethyl, 3-chloropyridinyl Not reported
2-[5-(4-Chlorophenyl)-3-methyl-1H-pyrazol-4-yl]-1-[4-(methylsulfonyl)piperazin-1-yl]ethanone C₁₈H₂₀ClN₅O₃S ~422.9 Pyrazole, methylsulfonyl-piperazine Not reported
1-{[5-(4-Chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]carbonyl}piperidine-4-one C₂₂H₁₈ClFN₄O₂ ~424.9 Pyrazole, piperidine-4-one Antifungal, antibacterial (inferred from pyrazoline analogues)
1-[4-(4-Chlorobenzenesulfonyl)piperazin-1-yl]-2-(1H-1,2,4-triazol-5-ylsulfanyl)ethanone C₁₅H₁₇ClN₆O₃S₂ ~440.9 Sulfonyl-piperazine, triazolethiol Not reported

Key Findings from Comparative Analysis

Structural Variations and Electronic Effects
  • Triazole vs. Pyrazole Cores : The target compound’s 1,2,3-triazole (from click chemistry) offers stronger dipole interactions compared to pyrazole derivatives (e.g., ), which may enhance binding to biological targets like kinases or antimicrobial enzymes .
  • The pyridin-3-yl group introduces a basic nitrogen, enhancing solubility and hydrogen-bonding capacity versus phenyl or furyl groups (e.g., ) . Piperazine vs.

Biological Activity

The compound 1-[4-(4-{[1-(4-chlorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]carbonyl}piperazin-1-yl)phenyl]ethanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realm of anticancer research. Its structure incorporates a triazole moiety, which is known for various pharmacological properties, including anticancer and antimicrobial activities.

Chemical Structure

The compound features a piperazine ring, a triazole unit, and a chlorophenyl substituent, which are critical for its biological activity. The molecular formula can be represented as follows:

C21H20ClN5OC_{21}H_{20}ClN_{5}O

Biological Activity Overview

Research indicates that compounds containing triazole and piperazine moieties exhibit significant biological activities. Specifically, studies have shown that derivatives of this compound demonstrate anticancer properties against various cancer cell lines.

Anticancer Activity

A study evaluating a series of triazole derivatives found that compounds similar to 1-[4-(4-{[1-(4-chlorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]carbonyl}piperazin-1-yl)phenyl]ethanone exhibit potent anticancer effects. For instance, derivatives with similar structural features showed IC50 values ranging from 0.16μM0.16\mu M to 11.8μM11.8\mu M against prostate (PC3 and DU145), lung (A549), and breast (MCF7) cancer cell lines .

Compound Cell Line IC50 (μM)
9dPC30.17 ± 0.063
9dA5490.19 ± 0.075
9dMCF70.51 ± 0.083
9dDU1450.16 ± 0.083

The mechanism through which these compounds exert their anticancer effects often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation. For example, the presence of the triazole ring is associated with the inhibition of DNA synthesis and cell division in cancer cells .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of similar compounds. Research has indicated that substituents on the triazole and piperazine rings significantly influence activity levels. For instance:

  • Chlorophenyl Substituent : Enhances lipophilicity and may improve cell membrane permeability.
  • Pyridine Moiety : Contributes to increased interaction with biological targets due to nitrogen's ability to form hydrogen bonds.

Case Studies

Several studies have documented the synthesis and evaluation of triazole derivatives similar to our compound:

  • Synthesis and Evaluation : A series of triazole-linked compounds were synthesized and evaluated for their anticancer activities against multiple cell lines, revealing promising results with certain derivatives achieving low IC50 values .
  • Comparative Studies : Compounds with modifications at the triazole position demonstrated varying levels of activity, suggesting that specific substitutions can lead to enhanced efficacy against cancer cells .

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